molecular formula C16H23BrN6O B10961512 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10961512
M. Wt: 395.30 g/mol
InChI Key: RITMKHYSANGPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1, yielding 1,3,5-trisubstituted pyrazoles . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated pyrazole with a piperazine derivative, facilitated by a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity . The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and multiple methyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H23BrN6O

Molecular Weight

395.30 g/mol

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C16H23BrN6O/c1-11-13(9-18-20(11)3)10-22-5-7-23(8-6-22)16(24)15-14(17)12(2)21(4)19-15/h9H,5-8,10H2,1-4H3

InChI Key

RITMKHYSANGPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=NN(C(=C3Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.